4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 159922-67-5
VCID: VC0060731
InChI: InChI=1S/C16H22O7/c1-16(2)22-13-11(8-17)21-15(12(18)14(13)23-16)20-10-6-4-9(19-3)5-7-10/h4-7,11-15,17-18H,8H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1
SMILES: CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO)C
Molecular Formula: C16H22O7
Molecular Weight: 326.345

4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside

CAS No.: 159922-67-5

Cat. No.: VC0060731

Molecular Formula: C16H22O7

Molecular Weight: 326.345

* For research use only. Not for human or veterinary use.

4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside - 159922-67-5

Specification

CAS No. 159922-67-5
Molecular Formula C16H22O7
Molecular Weight 326.345
IUPAC Name (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Standard InChI InChI=1S/C16H22O7/c1-16(2)22-13-11(8-17)21-15(12(18)14(13)23-16)20-10-6-4-9(19-3)5-7-10/h4-7,11-15,17-18H,8H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1
Standard InChI Key IFIVVNHQGPJZBP-UXXRCYHCSA-N
SMILES CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator